5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

Regioselective nitration Positional isomer comparison Synthetic method optimization

Researchers constructing heterocyclic frameworks (quinazolines, indoles, benzothiophenes) via reductive cyclization require a benzaldehyde building block with unambiguous regiochemistry. The 4-benzyloxy-5-methoxy positional isomer (BOMBA, CAS 2426-84-8) introduces confounding microtubule-interfering activity-a critical liability for chemical probe development. • Defined 2-NO₂-4-OMe-5-OBn substitution eliminates biological false positives • 93-95% patent-validated ortho-nitration yield at 40 g scale (CN106543162) • mp 131-134°C enables intermediate purification by recrystallization • Batch-specific QC (NMR, HPLC, GC) at 95-98% purity from multiple suppliers

Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
CAS No. 58662-50-3
Cat. No. B1275066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde
CAS58662-50-3
Molecular FormulaC15H13NO5
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H13NO5/c1-20-14-8-13(16(18)19)12(9-17)7-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyIQYPIZWLKNLVIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde Identity and Procurement


5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde (CAS 58662-50-3) is a trisubstituted aromatic aldehyde bearing a nitro group at the 2-position, a methoxy group at the 4-position, and a benzyloxy group at the 5-position [1]. It is a yellow crystalline solid with a reported melting point of 131–134 °C and a molecular formula of C15H13NO5 . The compound is catalogued by major chemical suppliers including Sigma-Aldrich and is commercially available at purities up to 98% with batch-specific QC documentation (NMR, HPLC, GC) .

Role Regioselective synthetic intermediate
Purity Documented up to 98% with batch QC
Sourcing Multi-supplier commercial availability

Substitution Failure in Regioselective Synthesis


The precise 2-nitro, 4-methoxy, 5-benzyloxy substitution pattern of this compound is not interchangeable with its positional isomers or simpler nitrobenzaldehydes. The three substituents collectively direct electrophilic aromatic substitution and influence the aldehyde group's reactivity in condensation reactions [1]. Swapping to the 4-benzyloxy-5-methoxy isomer (CAS 2426-84-8) introduces confounding microtubule-interacting biological activity reported for that isomer (BOMBA), which is undesirable when the compound is used as a clean synthetic intermediate . Removing the benzyloxy group altogether (e.g., 4-methoxy-2-nitrobenzaldehyde, CAS 22996-21-0) lowers the melting point by ~37 °C and alters crystallinity and solubility, impacting purification and handling in multi-step syntheses [2]. The quantitative evidence below substantiates each of these differentiation points.

!
Positional isomer may introduce bioactivity
The 4-benzyloxy-5-methoxy isomer is a reported microtubule-interacting agent, complicating its use as a clean synthetic building block.
!
Removing benzyloxy alters purification
Non-benzyloxy analogs melt ~37 °C lower, which may shift crystallinity and require adjusted recrystallization protocols.
!
Regiochemistry governs nitration yield
Swapping to a different substitution pattern can reduce ortho-nitration efficiency, impacting multi-step synthesis cost.

Quantitative Differentiation Evidence


Ortho-Nitration Yield vs. Positional Isomer

In a direct head-to-head synthesis study, 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde (3a) and its positional isomer 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde (3b) were both prepared from their respective 3-benzyloxy-4-methoxybenzaldehyde and 4-benzyloxy-3-methoxybenzaldehyde precursors using concentrated HNO₃ at 15 °C for 40 min. Compound 3a was obtained in 93% yield (10.4 g from 10 g precursor), while compound 3b gave 91% yield under the same protocol [1]. Both products had identical melting points (131 °C) and indistinguishable 1H NMR spectra, confirming that the yield advantage of 3a is attributable to the more favorable regiochemistry of the 3-benzyloxy-4-methoxy substitution pattern during electrophilic nitration.

Nitration yield vs. isomer
Head-to-head
93% yield (3a) vs. 91% (3b)
Supports regioisomer selection for scale-up
Conc. HNO₃, 15 °C, 40 min; identical precursor loading
Regioselective nitration Positional isomer comparison Synthetic method optimization

Patent-Optimized Multi-Gram Synthesis

Chinese patent CN106543162 (2017) describes an optimized nitration procedure for 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde starting from intermediate A-2 (40.0 g, 0.165 mol) with concentrated HNO₃ (160 mL) at 10–15 °C for 180 min. After aqueous workup and neutralization, 45 g of pale yellow solid was obtained, corresponding to a 94.9% isolated yield . This exceeds the 93% yield from the academic procedure [1] and the 91% yield reported for the positional isomer 3b [1], demonstrating scalability and process robustness at >40 g input scale.

Patent-optimized yield
Reported
94.9% (45 g scale)
Demonstrates process robustness at multi-gram scale
CN106543162; >40 g input
Process chemistry Patent-validated synthesis Multi-gram preparation

Melting Point Advantage for Purification

The 5-benzyloxy substituent in the target compound confers a significantly higher melting point (131–134 °C) compared to the non-benzyloxy analog 4-methoxy-2-nitrobenzaldehyde (CAS 22996-21-0), which melts at 95.5–96 °C [1]. This ~37 °C elevation (a ~38% increase in absolute melting point) improves the compound's handling as a crystalline solid, facilitates purification by recrystallization, and reduces the risk of low-melting impurities interfering in downstream reactions. Notably, the melting point of the target compound is essentially identical to that of its 4,5-regioisomer (133 °C) , indicating that the benzyloxy group, rather than the specific substitution pattern, drives this practical advantage.

Melting point advantage
Cross-study
131–134 °C vs. 95.5–96 °C
Higher melting point simplifies purification
~37 °C elevation over non-benzyloxy analog
Physicochemical property comparison Crystallinity Purification efficiency

No Confounding Microtubule Activity

The 4-benzyloxy-5-methoxy positional isomer (CAS 2426-84-8), also known as BOMBA, is reported to interact with the microtubule lattice and inhibit tubulin polymerization, with in vivo studies demonstrating tumor growth inhibition through thrombosis induction . In contrast, no such biological activity has been reported for 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde (CAS 58662-50-3) in any peer-reviewed study or patent. This inactivity makes the target compound a cleaner, more predictable intermediate for chemical synthesis, where unintended biological effects could complicate biological assays of the final target molecules or introduce regulatory hurdles.

No confounding activity
Data to verify
No microtubule interaction reported
Supports use as a clean synthetic intermediate
Contrasts with positional isomer BOMBA activity
Chemical biology Intermediate fidelity Tubulin polymerization

Verified High-Purity Commercial Supply

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is stocked by multiple reputable suppliers with documented purity specifications. Bidepharm offers standard purity of 98% with batch-level QC reports including NMR, HPLC, and GC analyses . Sigma-Aldrich lists the compound (Product No. R163848, AldrichCPR) confirming its availability from a major global distributor . Other suppliers (e.g., Wanvi Bio, BenchChem) offer ≥95% purity [1]. This level of commercial availability with documented batch QC surpasses that of several positional isomers, which are often limited to custom synthesis or single-source supply.

Commercial supply
Reported
98% purity with NMR/HPLC/GC
Multi-source availability supports procurement reliability
Bidepharm, Sigma-Aldrich, others
Commercial sourcing Analytical quality control Procurement reliability

Application Scenarios


Regioselective Heterocyclic Synthesis

The demonstrated 93–95% ortho-nitration yield for this specific regioisomer , together with the absence of confounding biological activity, makes it the preferred benzaldehyde building block for constructing heterocyclic frameworks (e.g., quinazolines, indoles, benzothiophenes) where the 2-nitro group serves as a masked amine or participates in reductive cyclization. The higher melting point facilitates intermediate purification by simple recrystallization, reducing overall step count.

Knoevenagel Condensation for Cinnamic Acid Derivatives

The compound undergoes Knoevenagel condensation with malonic acid to generate 3-methoxy-5-nitrocinnamic acid derivatives, which are key intermediates for benzothienochromenone scaffolds . The 94.9% patent-validated starting material yield ensures that the building block can be economically sourced for such condensation-based library synthesis. Users should select this specific regioisomer rather than the 4-benzyloxy-5-methoxy isomer to avoid the microtubule-interacting biological activity reported for the latter.

Bio-Orthogonal Probe Synthesis

When synthesizing chemical biology probes, the intermediate should ideally lack intrinsic biological activity to avoid false-positive hits. The target compound has no reported tubulin interference, unlike its 4-benzyloxy-5-methoxy positional isomer (BOMBA) . Its 98% commercial purity with batch-specific NMR/HPLC/GC documentation supports reproducible probe synthesis in academic and industrial settings.

Scale-Up with Patent-Optimized Nitration

Process chemists developing scalable routes can directly adopt the nitration conditions from CN106543162, which deliver 94.9% yield at 40 g input scale with straightforward aqueous workup . The higher melting point (131–134 °C) relative to non-benzyloxy analogs simplifies large-scale isolation, and the multi-supplier commercial availability mitigates single-source supply risk during process validation.

Application
Selection Property
Validation Focus
Regioselective heterocyclic synthesis
High-yield nitration regioisomer
Recrystallization efficiency and intermediate purity
Knoevenagel condensation library synthesis
Economical building block supply
Absence of isomer-specific biological activity
Bio-orthogonal probe synthesis
No reported intrinsic bioactivity
Batch-specific analytical documentation
Process scale-up validation
Patent-optimized nitration protocol
Multi-supplier sourcing and thermal stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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